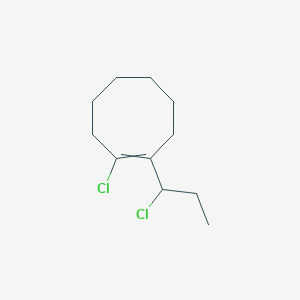silane CAS No. 111537-69-0](/img/structure/B14309420.png)
[2-(Iodomethyl)but-2-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)but-2-en-1-ylsilane is a chemical compound that features both an iodomethyl and a trimethylsilyl group attached to a butenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)but-2-en-1-ylsilane typically involves the reaction of an appropriate butenyl precursor with iodomethane and a trimethylsilylating agent. One common method involves the use of a Grignard reagent, which reacts with iodomethane to introduce the iodomethyl group. The resulting intermediate is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)but-2-en-1-ylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)but-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl backbone can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, and electrophiles like bromine or hydrogen chloride for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of bromine across the double bond results in a dibromo compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Iodomethyl)but-2-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to introduce functional groups into biomolecules, aiding in the study of biochemical pathways and the development of pharmaceuticals.
Industry
Industrially, 2-(Iodomethyl)but-2-en-1-ylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)but-2-en-1-ylsilane involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The iodomethyl group can participate in nucleophilic substitution reactions, while the double bond in the butenyl backbone can undergo electrophilic addition reactions. These reactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Iodomethyl)but-2-en-1-ylsilane include:
(Iodomethyl)trimethylsilane: This compound lacks the butenyl backbone but shares the iodomethyl and trimethylsilyl groups.
(Bromomethyl)trimethylsilane: Similar to the iodomethyl derivative but with a bromine atom instead of iodine.
(Chloromethyl)trimethylsilane: Another halomethyl derivative with a chlorine atom.
Uniqueness
What sets 2-(Iodomethyl)but-2-en-1-ylsilane apart from these similar compounds is the presence of the butenyl backbone, which introduces additional reactivity through the double bond. This feature allows for a wider range of chemical transformations and applications, making it a more versatile compound in synthetic chemistry .
Propiedades
Número CAS |
111537-69-0 |
|---|---|
Fórmula molecular |
C8H17ISi |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
2-(iodomethyl)but-2-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17ISi/c1-5-8(6-9)7-10(2,3)4/h5H,6-7H2,1-4H3 |
Clave InChI |
DAAWIYMMRMYTCN-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C[Si](C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


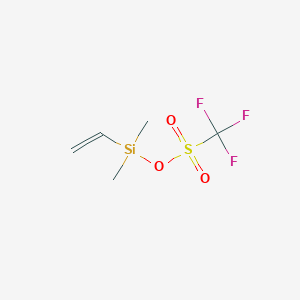
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
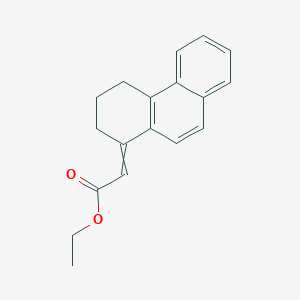
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)


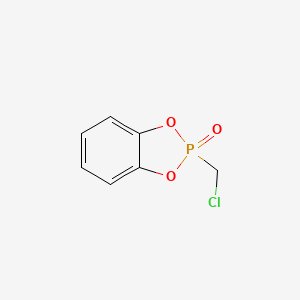

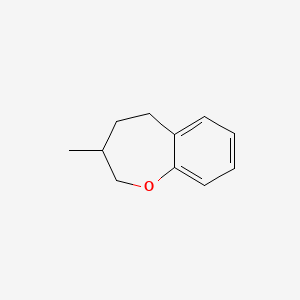
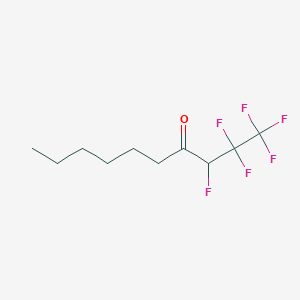

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
